molecular formula C10H15N5O B12906734 (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol CAS No. 21072-12-8

(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol

Cat. No.: B12906734
CAS No.: 21072-12-8
M. Wt: 221.26 g/mol
InChI Key: DDKGVWQBRMVUAP-ZETCQYMHSA-N
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Description

(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol is a chiral purine derivative of interest in medicinal chemistry and biochemical research. Compounds within this structural class, characterized by an amino alcohol side chain at the purine's 6-position, are frequently investigated as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs) . As a result, this molecule serves as a valuable scaffold for researching cell cycle regulation, signal transduction pathways, and for the development of potential targeted cancer therapeutics. The (2R) stereochemistry of the amino alcohol moiety is a critical structural feature that can significantly influence its binding affinity and selectivity toward specific enzymatic targets. Researchers utilize this and related compounds in kinase profiling assays, structure-activity relationship (SAR) studies, and as a chemical probe to explore complex biological processes in oncology and beyond. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

21072-12-8

Molecular Formula

C10H15N5O

Molecular Weight

221.26 g/mol

IUPAC Name

(2R)-3-methyl-2-(7H-purin-6-ylamino)butan-1-ol

InChI

InChI=1S/C10H15N5O/c1-6(2)7(3-16)15-10-8-9(12-4-11-8)13-5-14-10/h4-7,16H,3H2,1-2H3,(H2,11,12,13,14,15)/t7-/m0/s1

InChI Key

DDKGVWQBRMVUAP-ZETCQYMHSA-N

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC=NC2=C1NC=N2

Canonical SMILES

CC(C)C(CO)NC1=NC=NC2=C1NC=N2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Purine Derivatives

The purine ring system, particularly 6-chloropurine or 6-halopurine derivatives, serves as a common electrophilic substrate for nucleophilic substitution by amino alcohols or their precursors. The amino group at the 6-position is introduced by displacement of a leaving group (e.g., chlorine) with an amine bearing the chiral butanol moiety.

Construction of the Chiral Amino Alcohol Side Chain

The chiral 3-methylbutan-1-ol side chain is typically prepared via stereoselective synthesis methods such as:

  • Asymmetric reduction of ketones or aldehydes
  • Use of chiral pool starting materials (e.g., amino acids or chiral alcohols)
  • Enantioselective catalytic hydrogenation or organocatalysis

The (2R) configuration is controlled by the choice of chiral catalysts or starting materials.

Coupling Strategies

The amino alcohol side chain is coupled to the purine ring either by:

  • Direct nucleophilic substitution of 6-chloropurine with the amino alcohol
  • Formation of an intermediate amine followed by reductive amination or amide bond formation
  • Use of protected intermediates to avoid side reactions and improve yields

Detailed Preparation Methods

Literature-Reported Synthetic Route (Based on Purine Amino Alcohols)

Step Description Reagents/Conditions Notes
1 Preparation of 6-chloropurine Commercial or synthesized from purine via chlorination Electrophilic substrate for nucleophilic substitution
2 Synthesis of chiral amino alcohol side chain Asymmetric reduction of 3-methyl-2-butanone or chiral pool synthesis Ensures (2R) stereochemistry
3 Nucleophilic substitution Reaction of 6-chloropurine with chiral amino alcohol under basic conditions (e.g., K2CO3 in DMF) Typically performed at elevated temperature to promote substitution
4 Purification Chromatography or recrystallization Yields depend on reaction conditions and purity of starting materials

Example from Related Purine Nucleoside Synthesis

A related approach involves the use of protected sugar or alcohol derivatives, as seen in nucleoside analog synthesis:

  • Protection of hydroxyl groups with silyl or acyl protecting groups
  • Epoxide ring opening with purine nucleophiles to introduce the amino linkage
  • Deprotection steps to yield the free amino alcohol purine derivative

Research Findings and Yields

  • Typical yields for nucleophilic substitution reactions range from 50% to 80%, depending on the purity of reagents and reaction optimization.
  • Stereochemical purity is confirmed by chiral HPLC or NMR analysis.
  • Reaction conditions such as solvent choice (DMF, DMSO), temperature (room temperature to 80°C), and base (K2CO3, NaH) significantly affect the outcome.
  • Protecting group strategies improve selectivity and yield but add steps to the synthesis.

Data Table Summarizing Key Preparation Parameters

Parameter Typical Conditions Outcome/Notes
Starting material 6-chloropurine or 6-halopurine Commercially available or synthesized
Amino alcohol synthesis Asymmetric reduction or chiral pool (2R) stereochemistry control
Solvent DMF, DMSO Polar aprotic solvents favor substitution
Base K2CO3, NaH Deprotonates amino group for nucleophilic attack
Temperature 25–80°C Elevated temperature accelerates reaction
Reaction time 6–24 hours Depends on reactivity
Purification Column chromatography, recrystallization Ensures product purity
Yield 50–80% Optimized conditions yield higher purity

Chemical Reactions Analysis

Types of Reactions

®-2-((1H-Purin-6-yl)amino)-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Plant Growth Regulator

Dihydrozeatin acts as a cytokinin, which is crucial for plant growth and development. It influences cell division and differentiation, promoting various physiological processes in plants.

Application Effect Mechanism
Seed GerminationEnhances germination ratesStimulates cell division and growth
Leaf ExpansionPromotes leaf growthIncreases chlorophyll content
Stress ResistanceImproves tolerance to abiotic stressesModulates stress response pathways

Case Study: Tomato Plants

In a study involving tomato plants, the application of Dihydrozeatin resulted in a significant increase in fruit yield and improved resistance to drought conditions. The treated plants exhibited enhanced leaf area and chlorophyll content compared to untreated controls.

Metabolic Pathways

Dihydrozeatin has been studied for its role in various metabolic pathways within organisms. It is involved in the synthesis of nucleotides and nucleic acids, which are essential for cellular function.

Metabolic Process Impact Relevance
Nucleotide SynthesisSupports DNA and RNA synthesisEssential for cell proliferation
Hormonal RegulationModulates levels of other plant hormonesInfluences growth and development

Case Study: Cellular Response

Research has shown that Dihydrozeatin can enhance the expression of genes involved in stress response pathways in Arabidopsis thaliana, leading to improved resilience against environmental stressors.

Potential Therapeutic Uses

Dihydrozeatin's structural similarity to purines has led to investigations into its pharmacological properties. It has shown promise in modulating cellular processes that could be beneficial in treating various diseases.

Therapeutic Area Potential Benefits Research Findings
Cancer TreatmentInhibits tumor growthStudies indicate cytotoxic effects on cancer cells
NeuroprotectionMay protect neuronal cellsExhibits antioxidant properties

Case Study: Cancer Cells

In vitro studies demonstrated that Dihydrozeatin can induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in oncology.

Mechanism of Action

The mechanism of action of ®-2-((1H-Purin-6-yl)amino)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Valsartan (R)-Enantiomer Analogue

Compound: (2R)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic Acid

  • Key Differences: Functional Group: Valsartan’s tetrazole (bioisostere for carboxylic acid) vs. the purine in the target compound. Biological Target: Valsartan antagonizes angiotensin II receptors, while the purine group in the target compound may interact with adenosine receptors or kinases. Stereochemistry: Both share (2R) configuration, but the tetrazole vs. purine alters electronic properties and hydrogen-bonding capacity.
Parameter Target Compound Valsartan (R)-Enantiomer
Core Structure Purine-linked alkanol Tetrazole-linked biphenyl
Solubility Moderate (polar purine, hydrophobic tail) Low (tetrazole enhances polarity)
Target Relevance Kinases/Purinergic receptors Angiotensin II receptor

Tetrahydropyrimidinone Derivatives

Compounds : 3-Methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives

  • Key Differences: Core Heterocycle: Tetrahydropyrimidinone (lactam) vs. purine. Target Specificity: Tetrahydropyrimidinones often inhibit proteases or peptidases, while purines are more likely to interfere with nucleotide-binding enzymes. Stereochemistry: Derivatives in feature mixed (R/S) configurations, whereas the target’s (2R) configuration may enhance selectivity for chiral binding pockets.
Parameter Target Compound Tetrahydropyrimidinone Derivatives
Binding Mechanism Purine-kinase interactions Lactam-enzyme active site binding
Metabolic Stability High (methyl groups hinder oxidation) Variable (depends on substituents)
Therapeutic Potential Anticancer/antiviral Antimicrobial/anti-inflammatory

Physicochemical Properties

  • Branching Effects : The 3-methyl group in the target compound enhances lipophilicity compared to linear analogs (e.g., 3-Methyl-2-buten-1-ol in ), improving membrane permeability .
  • Boiling Point/Density : Purine derivatives generally exhibit higher boiling points than simple alcohols (e.g., 2-Methyl-3-buten-2-ol, bp 98–99°C) due to hydrogen-bonding capacity .

Biological Activity

(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol, also known as a derivative of purine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to nucleobases and exhibits properties that may be relevant for therapeutic applications, particularly in the areas of antiviral and anticancer research.

  • Molecular Formula : C10H15N5O
  • Molecular Weight : 225.26 g/mol
  • CAS Number : 71357142

The biological activity of (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol is primarily attributed to its interaction with purine metabolism pathways. It acts as an analog of adenine, influencing various biochemical processes such as nucleic acid synthesis and cellular signaling.

Antiviral Activity

Research indicates that compounds similar to (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol exhibit antiviral properties by inhibiting viral replication. For instance, studies have shown that purine derivatives can interfere with the synthesis of viral RNA, thereby reducing viral load in infected cells.

Anticancer Properties

Several studies have highlighted the potential anticancer effects of purine derivatives. The compound has been observed to induce apoptosis in cancer cell lines, likely through the modulation of signaling pathways involved in cell cycle regulation and programmed cell death.

Study 1: Antiviral Efficacy

A study conducted on a series of purine derivatives, including (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol, demonstrated significant antiviral activity against herpes simplex virus (HSV). The compound was shown to inhibit viral replication by interfering with DNA polymerase activity, leading to reduced viral titers in vitro.

CompoundIC50 (µM)Viral Strain
(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol5.4HSV
Acyclovir0.8HSV

Study 2: Anticancer Effects

In vitro studies on human cancer cell lines revealed that (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol induces apoptosis through the activation of caspase pathways. The compound exhibited a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)Mechanism
HeLa10.5Caspase activation
MCF78.0Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile of (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol suggests moderate absorption and bioavailability. Preliminary studies indicate that the compound is metabolized primarily in the liver, with renal excretion being the main pathway for elimination.

Q & A

Q. What are the established synthetic routes for (2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol, and how are chiral centers controlled?

The synthesis typically involves coupling a purine derivative with a chiral alcohol precursor. A common approach is the reduction of a carboxylic acid intermediate using LiAlH₄ in anhydrous ether, as demonstrated for structurally similar alcohols (e.g., (R)-2-methylbutan-1-ol) . Evans alkylation can also be employed to introduce chirality, starting from iodinated precursors and using chiral auxiliaries to ensure enantiomeric purity >99% . Key steps include:

  • Chiral precursor preparation : Use of (R)-2-methylbutanoic acid with >99% enantiomeric excess (e.e.) confirmed by chiral stationary-phase gas chromatography.
  • Coupling optimization : Reaction temperature control (0–25°C) and stoichiometric ratios (e.g., LiAlH₄ in excess) to minimize racemization.

Q. What analytical methods are critical for confirming the stereochemical integrity of this compound?

  • Chiral GC or HPLC : Baseline separation of enantiomers using chiral columns (e.g., Cyclosil-B or Chiralcel OD-H) .
  • NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to confirm diastereomeric interactions.
  • X-ray crystallography : Definitive confirmation of absolute configuration for crystalline derivatives .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Temperature sensitivity : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Solvent compatibility : Avoid protic solvents (e.g., water, methanol) to reduce hydrolysis of the purine-amino bond .
  • Light exposure : Protect from UV light to prevent photodegradation, as observed in structurally related purine derivatives .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during large-scale synthesis?

Advanced strategies include:

  • Chiral catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Chromatographic purification : Preparative chiral HPLC with cellulose-based stationary phases for >99.5% e.e. .

Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?

  • Molecular docking : Utilize the compound’s InChIKey (ZVYMCLIDNNTNCL-GFRRLMGDSA-N) to generate 3D conformers in software like AutoDock Vina .
  • MD simulations : Assess binding stability with purine receptors (e.g., adenosine receptors) using AMBER or GROMACS.
  • QSAR modeling : Correlate substituent effects (e.g., methyl group position) with bioactivity data from marine-derived analogs .

Q. How can contradictory bioactivity data across assays be systematically resolved?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%), pH, and ATP levels in enzymatic assays.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Orthogonal validation : Compare results across multiple platforms (e.g., cell-based vs. enzyme-linked assays) .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)e.e. (%)Key ChallengesReference
LiAlH₄ Reduction75–85>99Moisture sensitivity
Evans Alkylation60–70>99Multi-step purification
Enzymatic Resolution50–60>99.5Substrate specificity limitations

Q. Table 2: Stability Assessment Parameters

ConditionProtocolAnalytical Tool
Thermal Degradation40°C, 7 days, argon atmosphereHPLC-PDA
Hydrolytic StabilitypH 2–12, 37°C, 24 hrsLC-MS
PhotostabilityUV light (254 nm), 48 hrsChiral GC

Key Considerations for Experimental Design

  • Scale-up challenges : Address solubility issues by screening co-solvents (e.g., THF:water mixtures) .
  • Biological assays : Include positive controls (e.g., known purine receptor agonists) and validate cytotoxicity using MTT assays .
  • Data interpretation : Use multivariate analysis (PCA) to resolve conflicting bioactivity results from high-throughput screens .

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